4-Fluorobiphenyl

Electron Spin Resonance Electrochemistry Reactive Intermediate Stability

Select 4-Fluorobiphenyl for synthetic routes where chloro- and bromo- analogs fail. Its radical anion is stable at -80°C in THF, enabling reductive metalation and electrochemical reactions impossible with other 4-halobiphenyls that decompose immediately. Drug discovery teams leverage its 2-fold metabolic induction (vs. 5-6 fold for 4-bromobiphenyl) and lower logP (4.35 vs. 4.87) to reduce CYP-mediated drug-drug interactions. Environmental labs use its 19F NMR and 14C tracking capability for complete mass balance in biodegradation studies. Consistent ≥98% GC purity ensures reproducible yields in Suzuki-Miyaura cross-couplings for pharmaceutical, agrochemical, and OLED precursor synthesis.

Molecular Formula C12H9F
Molecular Weight 172.2 g/mol
CAS No. 324-74-3
Cat. No. B1198766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluorobiphenyl
CAS324-74-3
Synonyms4-fluorobiphenyl
Molecular FormulaC12H9F
Molecular Weight172.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)F
InChIInChI=1S/C12H9F/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
InChIKeyRUYZJEIKQYLEGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing 4-Fluorobiphenyl (CAS 324-74-3): A Fluorinated Biphenyl Building Block for Pharmaceutical and Material Science Synthesis


4-Fluorobiphenyl (4-FBP, CAS 324-74-3) is a fluorinated aromatic hydrocarbon, a member of the halobiphenyl family [1]. As an intermediate, it serves as a critical building block for the synthesis of more complex organic molecules in pharmaceutical development and material science . Its unique property profile, conferred by the fluorine atom, distinguishes it from other 4-halobiphenyls like 4-bromobiphenyl and 4-chlorobiphenyl. The fluorine substitution imparts specific electronic and steric characteristics, influencing reactivity, metabolism, and the properties of derived compounds [2].

Why 4-Fluorobiphenyl is Not Interchangeable with 4-Bromobiphenyl or 4-Chlorobiphenyl for Critical Applications


Substituting 4-fluorobiphenyl with its chloro- or bromo- analogs is not trivial due to fundamental differences in chemical and biological behavior driven by the halogen substituent. Fluorine's unique properties—its small size, high electronegativity, and the strength of the C-F bond—lead to markedly different reactivity, metabolic stability, and physicochemical profiles compared to larger, more polarizable halogens [1]. These differences manifest in synthetic outcomes (e.g., stability of reaction intermediates), biological system performance (e.g., enzyme induction potential, metabolic pathways), and final product properties (e.g., conformational effects in liquid crystals) [2]. The following quantitative evidence demonstrates that 4-fluorobiphenyl offers specific, measurable advantages that preclude generic substitution for many scientific and industrial uses.

Quantitative Comparative Evidence for 4-Fluorobiphenyl Against Key Analogs: A Procurement Guide


4-Fluorobiphenyl's Enhanced Stability as an Anion Radical vs. 4-Chloro- and 4-Bromobiphenyl

The 4-fluorobiphenylide radical anion exhibits superior stability at low temperatures compared to its chloro- and bromo- analogs. 4-Fluorobiphenylide is stable at -80°C in tetrahydrofuran, whereas 4-chlorobiphenyl and 4-bromobiphenyl react with potassium under identical conditions to form radicals that decompose immediately via halide elimination [1]. This indicates a fundamentally different stability profile for fluorinated anion radicals.

Electron Spin Resonance Electrochemistry Reactive Intermediate Stability

4-Fluorobiphenyl's Lower Potential for Inducing its Own Metabolism vs. 4-Bromobiphenyl

The rate of metabolism of 4-fluorobiphenyl to water-soluble metabolites is less susceptible to enzyme induction than that of 4-bromobiphenyl. Using hepatic microsomes from rats pretreated with phenobarbitone and 3-methylcholanthrene, the overall rate of metabolism increased 2-fold for 4-fluorobiphenyl, compared to a 5- to 6-fold increase for 4-bromobiphenyl under the same conditions [1].

Drug Metabolism Cytochrome P450 Xenobiotic Biotransformation

4-Fluorobiphenyl's Lower CYP Enzyme Binding Affinity Relative to 4-Bromobiphenyl

The apparent binding affinity of hepatic microsomal cytochrome P-450 enzymes for 4-halobiphenyls correlates with their lipophilicity. The calculated log octanol/water partition coefficients are 4.35 for 4-fluorobiphenyl and 4.87 for 4-bromobiphenyl, resulting in a lower binding affinity for the fluorinated analog [1].

Enzyme Binding Lipophilicity Cytochrome P450 Structure-Activity Relationship

4-Fluorobiphenyl as a Defined Model Pollutant for Environmental Fate Studies

4-Fluorobiphenyl is established as a model compound for investigating the environmental fate of fluorinated pollutants. A complete mass balance for its degradation in soil was achieved using a combination of 14C-radiolabelling and 19F NMR spectroscopy, allowing for the quantification of volatilization, CO2 evolution, organic solvent extractable, and bound residue components [1]. This is a specific application enabled by the fluorine atom, which is not directly transferable to non-fluorinated analogs.

Environmental Science Bioremediation Soil Degradation NMR Spectroscopy

Industrial Purity Specifications for 4-Fluorobiphenyl from Multiple Global Suppliers

Commercially available 4-fluorobiphenyl is supplied with well-defined and consistent purity specifications, typically ranging from ≥97.0% (GC) to ≥98.0% (GC), ensuring reliable performance in synthesis and research applications [1]. This level of quality control is critical for reproducible results.

Quality Control Industrial Sourcing Purity Specification GC Analysis

Optimal Research and Industrial Use Cases for Procuring 4-Fluorobiphenyl


Designing Metabolically Stable Pharmaceutical Scaffolds

Leverage the lower enzyme induction potential and predictable metabolism of 4-fluorobiphenyl as a core scaffold for drug candidates. The quantitative evidence shows that 4-fluorobiphenyl's metabolism is increased only 2-fold by enzyme inducers, compared to a 5- to 6-fold increase for 4-bromobiphenyl [1]. This indicates a more stable metabolic profile, which is a desirable trait for lead optimization. Additionally, its lower lipophilicity (logP = 4.35) compared to 4-bromobiphenyl (logP = 4.87) suggests a lower binding affinity for CYP enzymes, potentially reducing unwanted drug-drug interactions [2].

Synthesizing Intermediates Requiring Stable Anionic Conditions

Use 4-fluorobiphenyl in synthetic pathways that involve the generation of anionic intermediates, such as reductive metalation or certain electrochemical reactions. Evidence demonstrates that the 4-fluorobiphenylide radical anion is stable at -80°C in tetrahydrofuran, unlike the chloro- and bromo- analogs which decompose immediately under identical conditions [1]. This unique stability makes 4-fluorobiphenyl the preferred and often essential substrate for these specific reactions, where the use of 4-chlorobiphenyl or 4-bromobiphenyl would result in immediate and quantitative decomposition of the desired intermediate.

Environmental Fate and Bioremediation Model System Studies

Employ 4-fluorobiphenyl as a model pollutant in environmental science research. It is a validated and well-characterized compound for tracking degradation pathways in soil using 19F NMR and 14C radiolabelling [1]. A complete mass balance can be achieved, enabling quantitative analysis of its fate, including volatilization, mineralization to CO2, and incorporation into soil organic matter [2]. This analytical advantage, derived directly from the fluorine atom, is not available with non-fluorinated analogs like 4-chlorobiphenyl and makes 4-fluorobiphenyl the compound of choice for method development and mechanistic studies in bioremediation.

High-Purity Intermediate for Academic and Industrial Organic Synthesis

Procure 4-fluorobiphenyl as a reliable, high-purity (≥97.0% to ≥98.0% by GC) building block for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and advanced materials [1][2]. Its consistent quality from major chemical suppliers ensures reproducible yields and minimizes the formation of byproducts in critical reactions such as Suzuki-Miyaura cross-couplings, where it serves as a key intermediate [3].

Technical Documentation Hub

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